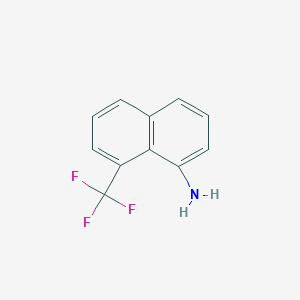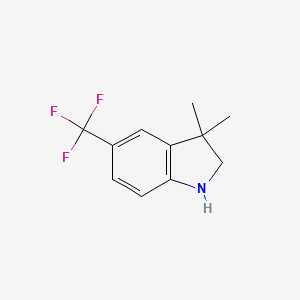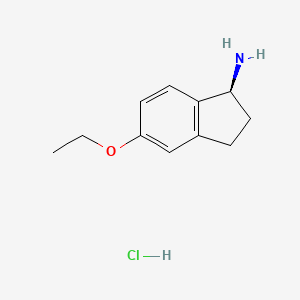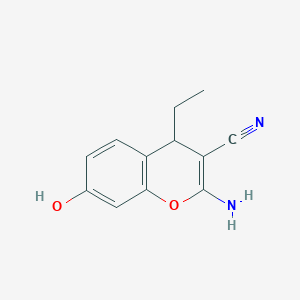
Ethyl 4-methylnaphthalene-1-carboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methylnaphthalene-1-carboximidate is an organic compound with the molecular formula C₁₄H₁₅NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester and a carboximidate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 4-methylnaphthalene-1-carboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed reaction of nitriles with alcohols. In this case, 4-methylnaphthalene-1-carbonitrile reacts with ethanol in the presence of hydrochloric acid to form the desired carboximidate ester . The reaction typically proceeds under mild conditions, with the nitrile being converted to the imidate hydrochloride salt, which is then neutralized to yield the free imidate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-methylnaphthalene-1-carboximidate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Aminolysis: Reaction with amines to form amidines.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid or base.
Aminolysis: Requires the use of primary or secondary amines under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 4-methylnaphthalene-1-carboxylic acid and ethanol.
Aminolysis: Corresponding amidine derivatives.
Oxidation: 4-methylnaphthalene-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methylnaphthalene-1-carboximidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 4-methylnaphthalene-1-carboximidate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as amines and alcohols. Its biological activity may be attributed to its ability to interact with cellular components, potentially disrupting normal cellular functions and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-methylnaphthalene-1-carboximidate can be compared with other carboximidate derivatives, such as:
- Mthis compound
- Ethyl 1-naphthalenecarboximidate
- Ethyl 2-naphthalenecarboximidate
These compounds share similar chemical structures but differ in the position of the substituents on the naphthalene ring. This compound is unique due to the presence of the methyl group at the 4-position, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
887591-87-9 |
|---|---|
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
ethyl 4-methylnaphthalene-1-carboximidate |
InChI |
InChI=1S/C14H15NO/c1-3-16-14(15)13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9,15H,3H2,1-2H3 |
InChI-Schlüssel |
VQRUMVLHUJTUSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)C1=CC=C(C2=CC=CC=C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone](/img/structure/B11889727.png)
![1-Methyl-3',6'-dihydrospiro[indoline-3,2'-pyran]-2-one](/img/structure/B11889734.png)






![5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid](/img/structure/B11889782.png)




